molecular formula C7H5N5 B3347653 9-Ethynyl-9H-purin-6-amine CAS No. 141299-24-3

9-Ethynyl-9H-purin-6-amine

Cat. No.: B3347653
CAS No.: 141299-24-3
M. Wt: 159.15 g/mol
InChI Key: WTEIWZLDAOAOGZ-UHFFFAOYSA-N
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Description

9-Ethynyl-9H-purin-6-amine: is a purine derivative characterized by the presence of an ethynyl group at the 9-position and an amino group at the 6-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethynyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with an ethynylating agent. One common method includes the reaction of 9H-purin-6-amine with ethynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Ethynyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 9-ethynyl-9H-purin-6-one.

    Reduction: Formation of 9-ethyl-9H-purin-6-amine.

    Substitution: Formation of 6-halogenated purine derivatives.

Scientific Research Applications

9-Ethynyl-9H-purin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a nucleoside analog in biochemical studies.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Ethynyl-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid metabolism. The ethynyl group may facilitate binding to active sites, thereby disrupting normal enzymatic functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethyl-9H-purin-6-amine
  • 9-Butyl-9H-purin-6-amine
  • 9-Propynyl-9H-purin-6-amine

Uniqueness

9-Ethynyl-9H-purin-6-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

9-ethynylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h1,3-4H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEIWZLDAOAOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739572
Record name 9-Ethynyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141299-24-3
Record name 9-Ethynyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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